1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride
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Overview
Description
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.767 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure, contributing to their unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride typically involves the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Scientific Research Applications
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride involves its interaction with biological molecules. For instance, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
1-(5-Methyl-2-(phenylamino)thiazol-4-yl)ethanone hydrochloride can be compared with other thiazole derivatives such as:
- 1-(4-Methyl-2-phenylamino-5-thiazolyl)ethanone
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
IUPAC Name |
1-(2-anilino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS.ClH/c1-8(15)11-9(2)16-12(14-11)13-10-6-4-3-5-7-10;/h3-7H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUILHZUOCEXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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